Pyrrolo[1,2-D][1,4]thiazepine
Description
Structure
3D Structure
Properties
CAS No. |
337972-11-9 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
pyrrolo[1,2-d][1,4]thiazepine |
InChI |
InChI=1S/C8H7NS/c1-2-8-3-6-10-7-5-9(8)4-1/h1-7H |
InChI Key |
WYDMYMBETMEKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CSC=CC2=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrolo 1,2 D 1 2 Thiazepine Core Structures and Derivatives
Cyclocondensation and Annulation Reactions for Thiazepine Ring Formation
The formation of the seven-membered thiazepine ring fused to a pyrrole (B145914) core is a key synthetic challenge. Cyclocondensation and annulation reactions represent fundamental strategies to achieve this, involving the formation of one or more rings in a single step from acyclic or simpler cyclic precursors.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for the synthesis of the pyrrolo[1,2-d] beilstein-journals.orgbeilstein-journals.orgthiazepine core, typically involving the formation of a C-N or C-S bond to close the seven-membered ring. These strategies often rely on pre-functionalized pyrrole derivatives that undergo cyclization under specific reaction conditions.
A notable strategy involves the regioselective intramolecular cyclization of appropriately substituted pyrrole precursors. For instance, the synthesis of related pyrrolotriazinones has been achieved through the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, suggesting that a similar approach with a sulfur-containing side chain could yield the desired thiazepine ring. nih.govbeilstein-journals.org The success of such a strategy is highly dependent on the nature of the substituents on the pyrrole ring and the cyclization conditions employed. nih.govbeilstein-journals.org
Another relevant example, although leading to a related pyridofused system, is the intramolecular cyclization of 4-methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid. While not directly yielding the target scaffold, this method highlights the utility of phosphorus pentachloride in promoting the cyclization of a thioacetic acid derivative onto a pyrrole-containing system. The key step is the formation of an acyl chloride intermediate which then undergoes an intramolecular Friedel-Crafts-type reaction.
Furthermore, the synthesis of pyrrolo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine derivatives has been accomplished through the rearrangement of pyrrolo[1,2-d] beilstein-journals.orgbeilstein-journals.orgresearchgate.netoxadiazines followed by intramolecular cyclization. nih.gov This suggests that appropriately designed pyrrole precursors can be induced to cyclize and form fused heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Reference |
| 1,2-biscarbamoyl-substituted 1H-pyrroles | PPh₃, Br₂, Et₃N, CH₂Cl₂ | Pyrrolo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-4(3H)-ones | nih.gov |
| N-(furfuryl)anthranilamides | Not specified | Pyrrolo-1,4-benzodiazepines | scispace.com |
| 3-Iodo-1H-pyrrole-2-carbaldehyde | Multistep synthesis | Pyrrolotriazine | nih.gov |
This table presents examples of intramolecular cyclization strategies for the synthesis of related fused pyrrole heterocycles.
Intermolecular Annulation Protocols
Intermolecular annulation reactions, where two or more molecules combine to form a ring system, provide a convergent approach to the pyrrolo beilstein-journals.orgbeilstein-journals.orgthiazepine scaffold. These methods often involve cycloaddition reactions or tandem processes that rapidly build molecular complexity.
While direct intermolecular annulation protocols for the specific pyrrolo[1,2-d] beilstein-journals.orgbeilstein-journals.orgthiazepine core are not extensively reported, related strategies for similar fused thiazepines have been developed. For example, [3+3] cyclization strategies have been employed to synthesize 1,4-thiazine derivatives using pyridinium (B92312) 1,4-zwitterions. mdpi.com This type of formal cycloaddition, if adapted to a pyrrole-based zwitterion or an analogous reactive intermediate, could provide a route to the desired seven-membered ring.
Another relevant approach is the [5+2] cycloaddition. The reaction of pyridinium 1,4-zwitterionic thiolates with arynes has been shown to produce benzo[f]pyrido[1,2-d] beilstein-journals.orgbeilstein-journals.orgthiazepines. researchgate.net This highlights the potential of using pyrrole-based synthons in similar cycloaddition reactions to construct the core pyrrolo[1,2-d] beilstein-journals.orgbeilstein-journals.orgthiazepine structure.
Multicomponent Reactions (MCRs) as Convergent Synthetic Routes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like pyrrolo[1,2-d] beilstein-journals.orgbeilstein-journals.orgthiazepines. These reactions are highly valued for their ability to rapidly generate libraries of structurally diverse compounds.
Isocyanide-Based Multicomponent Approaches
Isocyanide-based multicomponent reactions (I-MCRs) are particularly powerful tools for the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-journals.org An efficient synthesis of pyrrole-fused dibenzoxazepine (B10770217) and dibenzothiazepine derivatives has been developed through the isocyanide-based multicomponent reaction of isocyanides, gem-diactivated olefins, and cyclic imines under solvent- and catalyst-free conditions. beilstein-journals.orgresearchgate.netresearchgate.net This approach, which proceeds through a zwitterionic intermediate, demonstrates the feasibility of constructing pyrrole-fused seven-membered rings using MCRs. beilstein-journals.org
The proposed mechanism involves the initial reaction of the isocyanide with the gem-diactivated olefin to form a zwitterion. This intermediate then reacts with a cyclic imine, such as a dihydro-1,4-thiazepine, to undergo a cyclization and subsequent rearrangement, ultimately affording the pyrrole-fused thiazepine system. beilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| Isocyanide | gem-Diactivated Olefin | Dibenzo[b,f] beilstein-journals.orgbeilstein-journals.orgthiazepine (cyclic imine) | Pyrrole-fused dibenzothiazepine | beilstein-journals.orgresearchgate.netresearchgate.net |
| Isocyanide | Aldehyde | Amine | (Intermediate for further cyclization) | ysu.am |
This table illustrates the components of isocyanide-based multicomponent reactions for the synthesis of related pyrrole-fused heterocycles.
Ugi Condensation Variants for Thiazepine Scaffolds
The Ugi four-component condensation (Ugi-4CC) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Modified Ugi reactions have been successfully employed in the synthesis of various heterocyclic scaffolds, including those related to pyrrolo beilstein-journals.orgbeilstein-journals.orgthiazepines.
A significant development is the use of bifunctional reagents in Ugi-type reactions. For instance, a modified Ugi reaction using heterocyclic keto acids as bifunctional components has been developed for the synthesis of novel pyrrolo[1,2-a] beilstein-journals.orgbeilstein-journals.orgdiazepines and heteroaryl-fused 3-oxo-1,4-thiazepines. ysu.amscilit.comacs.org In this approach, the keto acid contains both the carboxylic acid and the carbonyl group required for the Ugi condensation, leading to a subsequent intramolecular cyclization to form the fused ring system.
Another innovative approach is the pseudo-Joullié-Ugi reaction. A novel route for synthesizing pyrrole-fused dibenzoxazepines and thiazepines has been designed based on a modified Ugi reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions. beilstein-journals.org This reaction proceeds through a Huisgen's 1,4-dipole zwitterion, which is trapped by the isocyanide to yield the desired fused heterocyclic system. beilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference |
| Heterocyclic keto acid | Amine | Isocyanide | - | Heteroaryl-fused 3-oxo-1,4-thiazepine | ysu.amacs.org |
| Cyclic imine | Acetylenedicarboxylate | Isocyanide | - | Pyrrole-fused dibenzothiazepine | beilstein-journals.org |
| 2-Formylbenzoic acid | Amine | Isocyanide | - | 2,3-Dihydro-1H-isoindol-3-one | ysu.am |
This table showcases variants of the Ugi condensation for the synthesis of related fused heterocyclic systems.
Transition Metal-Catalyzed Synthetic Transformations
Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic frameworks, including the pyrrolo beilstein-journals.orgbeilstein-journals.orgthiazepine system. These methods often proceed with high efficiency and selectivity under mild reaction conditions.
While direct transition metal-catalyzed syntheses of the parent pyrrolo[1,2-d] beilstein-journals.orgbeilstein-journals.orgthiazepine are not widely documented, related methodologies provide strong indications of potential synthetic routes. For example, copper-catalyzed reactions have been employed for the synthesis of related fused thiazepine derivatives. A one-pot, two-step synthesis of substituted pyrrolo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-4(3H)-ones involved a Cu(II)-catalyzed reaction as a key step. nih.gov This suggests that copper catalysis could be effective in promoting C-N or C-S bond formations necessary for the construction of the thiazepine ring.
Furthermore, copper-catalyzed decarboxylative cascade cyclization of propargylic carbamates with pyridinium 1,4-zwitterions has been described for the synthesis of fused polyheterocycles, showcasing the power of copper in mediating complex transformations. mdpi.com
Iron catalysis has also emerged as a cost-effective and environmentally benign alternative. While specific applications to pyrrolo beilstein-journals.orgbeilstein-journals.orgthiazepines are yet to be reported, iron-catalyzed radical cycloadditions have been used to synthesize pyrroles, a key component of the target scaffold. mdpi.com
Palladium-catalyzed reactions are also highly relevant. The synthesis of various nitrogen-containing heterocycles has been achieved through palladium-catalyzed C-H activation and cross-coupling reactions. Although not directly applied to the pyrrolo[1,2-d] beilstein-journals.orgbeilstein-journals.orgthiazepine core, the versatility of palladium catalysis in forming C-C, C-N, and C-S bonds makes it a promising avenue for future synthetic explorations.
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Cu(II) | Cyclization | 4-oxo-4H-chromene-3-carbaldehyde, 1-amino-1H-pyrrole-2-carboxamide | 2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-4(3H)-one | nih.gov |
| Cu(I) | Tandem hydroamination/alkynylation | Tethered alkynylamines | 2-Alkynyl hexahydroazepine | scispace.com |
| Fe(III) | Prins cyclization/halogenation | Tethered alkynyl-acetal | 4-Acyltetrahydroazepine | scispace.com |
| Rh(I) | [4+2+1] Cycloaddition | Ene/yne-ene-allenes, CO | Fused seven-membered carbocycles | clockss.org |
This table provides examples of transition metal-catalyzed reactions for the synthesis of related heterocyclic systems.
Indium-Catalyzed Cyclizations
Indium(III) chloride (InCl₃) has emerged as an effective catalyst for the synthesis of complex heterocyclic systems, including those related to the pyrrolo[1,2-d] beilstein-journals.orgnih.govthiazepine core. acs.orgnih.gov A notable application is the InCl₃-catalyzed two-component reaction of 1-(2-aminophenyl)pyrroles/indoles with 2-propargyloxybenzaldehydes. acs.orgnih.gov This one-pot process is characterized by its high atom and step economy, leading to the formation of three new C/N–C bonds and constructing new six- and seven-membered heterocyclic rings in a single operation. acs.orgnih.gov
The reaction mechanism is proposed to initiate with the formation of an imine, followed by two consecutive cyclizations. nih.govsemanticscholar.org The first is an electrophilic aromatic substitution on the pyrrole moiety, and the second is a nucleophilic addition to the alkyne group, which is activated by coordination with the indium(III) catalyst. acs.orgnih.gov This sequence culminates in the formation of the fused heterocyclic system. acs.orgnih.gov Researchers have optimized reaction conditions, finding that using 2 mol% of InCl₃ in p-xylene (B151628) at reflux temperature provides good to moderate yields of the desired products. acs.orgnih.gov
The versatility of this methodology is demonstrated by the successful synthesis of various derivatives with yields reaching up to 83%. acs.orgnih.gov For example, the reaction of 5-chloro-2-(1H-pyrrol-1-yl)aniline with 2-(prop-2-ynyloxy)benzaldehyde in the presence of InCl₃ afforded the corresponding 3-chloro-6-methyl-12bH-benzo acs.orgrsc.orgbeilstein-journals.orgnih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline in 83% yield. acs.orgsemanticscholar.org
Table 1: Examples of Indium-Catalyzed Synthesis of Pyrrolo-fused Quinoxalines
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Yield (%) | Reference |
| 1-(2-aminophenyl)pyrrole | 2-propargyloxybenzaldehyde | InCl₃ | Toluene | 26 | acs.org |
| 1-(2-aminophenyl)pyrrole | 2-propargyloxybenzaldehyde | InCl₃ | p-xylene | 68 | acs.org |
| 5-chloro-2-(1H-pyrrol-1-yl)aniline | 2-(prop-2-ynyloxy)benzaldehyde | InCl₃ | p-xylene | 83 | acs.orgsemanticscholar.org |
| 2-(1H-pyrrol-1-yl)aniline | 4-methoxy-2-(prop-2-ynyloxy)benzaldehyde | InCl₃ | p-xylene | 47 | acs.orgnih.gov |
Copper-Mediated Reactions
Copper-catalyzed reactions represent a powerful tool for the construction of C-S and C-N bonds, which are crucial for the synthesis of thiazepine rings. mdpi.com These methods are often advantageous due to the lower cost and toxicity of copper catalysts compared to other transition metals. mdpi.com One-pot procedures involving copper catalysis have been developed for the synthesis of dibenzo[b,f] beilstein-journals.orgnih.govthiazepines, which are structurally related to the pyrrolo[1,2-d] beilstein-journals.orgnih.govthiazepine core. mdpi.com
For instance, a CuCl₂-mediated condensation/C–S bond coupling reaction has been utilized to synthesize dibenzothiazepines from 2-aminobenzenethiols and substituted benzaldehydes. mdpi.com This approach simplifies the traditional multi-step procedures. mdpi.com While the direct copper-catalyzed synthesis of pyrrolo[1,2-d] beilstein-journals.orgnih.govthiazepines is a developing area, the principles established in the synthesis of analogous structures are highly relevant. Sridharan and co-workers have demonstrated a copper-catalyzed reaction between o-phenylenediamine (B120857) and 2-propargyloxybenzaldehyde under microwave irradiation to form benzoimidazo-fused 1,4-oxazepines, showcasing the potential of copper catalysis in forming seven-membered rings. acs.orgnih.gov
Table 2: Examples of Copper-Mediated Synthesis of Thiazepine and Related Heterocycles
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) | Reference |
| 2-aminobenzenethiol | 2-bromobenzaldehyde | Pd(OAc)₂/Cu salt | Dibenzo[b,f] beilstein-journals.orgnih.govthiazepine | - | mdpi.com |
| 2-aminobenzenethiol | Substituted benzaldehyde | CuCl₂ | Dibenzo[b,f] beilstein-journals.orgnih.govthiazepine | up to 88 | mdpi.com |
| o-phenylenediamine | 2-propargyloxybenzaldehyde | Copper catalyst | Benzoimidazo-fused 1,4-oxazepine | - | acs.orgnih.gov |
Organocatalytic and Biomimetic Synthetic Routes
Organocatalysis offers a valuable alternative to metal-catalyzed reactions, often providing milder reaction conditions and avoiding contamination of the final products with toxic metals. rsc.org For the synthesis of pyrrole-containing fused heterocycles, organocatalytic approaches have been successfully employed. rsc.org
A notable example is the use of a heteroditopic macrocycle as an organocatalytic nanoreactor for the synthesis of pyrroloacridinones in water. beilstein-journals.org This biomimetic approach utilizes a confined reaction space to facilitate the reaction between 5,5-dimethylcyclohexane-1,3-dione, an amine, and isatin (B1672199) to form the fused pyrrole product. beilstein-journals.org While not a direct synthesis of pyrrolo[1,2-d] beilstein-journals.orgnih.govthiazepines, this methodology highlights the potential of organocatalysis and biomimetic strategies in constructing complex pyrrole-fused systems. beilstein-journals.org
Furthermore, visible-light photoredox catalysis using organic dyes like Rose Bengal has been developed for the synthesis of pyrrolo[2,1-a]isoquinolines. beilstein-journals.org This metal-free method proceeds through an oxidation/[3+2] cycloaddition/aromatization cascade under mild conditions. beilstein-journals.org The application of such organocatalytic and photoredox strategies to the synthesis of pyrrolo[1,2-d] beilstein-journals.orgnih.govthiazepines is a promising area for future research.
Stereoselective Synthesis of Chiral Pyrrolo[1,2-d]beilstein-journals.orgnih.govthiazepine Systems
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. nih.gov The stereoselective synthesis of chiral pyrrolo[1,2-d] beilstein-journals.orgnih.govthiazepine systems can be approached through various asymmetric catalytic methods. nih.gov
Asymmetric hydrogenation of C=N bonds in seven-membered heterocycles is a key strategy for introducing chirality. nih.gov While specific examples for pyrrolo[1,2-d] beilstein-journals.orgnih.govthiazepines are emerging, the principles have been established for related structures like benzothiazepines. nih.gov The use of chiral transition metal catalysts, such as those based on iridium or rhodium with chiral ligands, has proven effective in the asymmetric hydrogenation of cyclic imines to produce chiral amines with high enantioselectivity. nih.gov
An unprecedented highly stereoselective synthesis of pyrrolo[1,2-d] beilstein-journals.orgnih.govoxazepin-3(2H)-ones has been achieved through a photoredox/N-heterocyclic carbene (NHC) relay catalysis. researchgate.net This method involves the generation of an imine from a dibenzoxazepine followed by a NHC-catalyzed [3+2] annulation with an enal, resulting in excellent diastereo- and enantioselectivities. researchgate.net This strategy demonstrates a powerful approach to constructing chiral pyrrolo-fused seven-membered rings.
Green Chemistry Principles in Pyrrolo[1,2-d]beilstein-journals.orgnih.govthiazepine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. primescholars.com Key aspects include the use of safer solvents, improving atom and step economy, and employing catalytic methods. primescholars.com
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry that reduces waste and can sometimes enhance reaction rates and yields. An efficient synthesis of pyrrole-fused dibenzoxazepine and dibenzothiazepine derivatives has been developed through an isocyanide-based multicomponent reaction under solvent- and catalyst-free conditions. beilstein-journals.orgresearchgate.netresearchgate.net
In this method, the reaction of a cyclic imine (like dibenzoxazepine or dibenzothiazepine), a gem-diactivated olefin, and an isocyanide was optimized. beilstein-journals.orgresearchgate.net It was found that heating the neat reaction mixture at 80-100 °C provided the desired pyrrole-fused products in good to excellent yields (up to 91%). beilstein-journals.orgresearchgate.net For example, the reaction of dibenzoxazepine, 2-benzylidenemalononitrile, and cyclohexyl isocyanide at 100 °C without a solvent gave the corresponding pyrrole-fused product in 70% yield. beilstein-journals.orgresearchgate.net
Table 3: Effect of Solvent on the Yield of a Pyrrole-fused Dibenzoxazepine
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dichloromethane | 40 | 24 | 23 | researchgate.net |
| Ethanol | 78 | 24 | 56 | researchgate.net |
| Tetrahydrofuran | 66 | 24 | 41 | researchgate.net |
| Solvent-free | 25 | 24 | 0 | researchgate.net |
| Solvent-free | 100 | 2 | 70 | researchgate.net |
Atom-Economy and Step-Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Step economy refers to the reduction of the number of synthetic steps required to produce a target molecule. Both are crucial for developing sustainable synthetic processes.
The indium-catalyzed one-pot synthesis of pyrrolo/indolo- and benzooxazepino-fused quinoxalines is a prime example of a highly atom- and step-economical process. acs.orgnih.gov This two-component reaction generates three new bonds and two new rings in a single synthetic operation, maximizing the incorporation of atoms from the starting materials into the final product. acs.orgnih.govsemanticscholar.org Similarly, multicomponent reactions, such as the isocyanide-based synthesis of pyrrole-fused heterocycles, are inherently atom- and step-economical as they combine multiple starting materials in a single step to form a complex product. beilstein-journals.orgresearchgate.net These approaches not only reduce waste but also save time and resources.
Chemical Reactivity, Functionalization, and Structural Modification of Pyrrolo 1,2 D 1 2 Thiazepine Skeletons
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[1,2-d]nih.govresearchgate.netthiazepine Core
The pyrrolo[1,2-d] nih.govresearchgate.netthiazepine system is susceptible to both electrophilic and nucleophilic substitution reactions, which are fundamental to its derivatization.
Nucleophilic Substitution: Nucleophilic substitution reactions can occur at various positions, often involving the displacement of a suitable leaving group. For instance, nucleophile-induced ring contraction has been observed in related pyrrolo[2,1-c] nih.govresearchgate.netbenzothiazines, where the 1,4-thiazine ring undergoes cleavage and subsequent intramolecular cyclization to form pyrrolo[2,1-b] nih.govscispace.combenzothiazoles. nih.gov This type of transformation highlights the reactivity of the thiazepine moiety towards nucleophiles. nih.gov In some cases, nucleophilic attack can lead to the formation of complex fused heterocyclic systems. researchgate.net
A notable example involves the reaction of 1-hydroxyyohimbine derivatives, where the introduction of a hydroxy group on the indole (B1671886) nitrogen facilitates an unprecedented nucleophilic substitution. core.ac.uk This is attributed to a "bishomoallylic conjugation" effect, where the deviation of the N(1)-O bond from the indole plane makes the molecule susceptible to nucleophilic attack, leading to novel 7β-heteroarylyohimbine derivatives. core.ac.uk
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nucleophilic Substitution | Alkanols, benzylamine, arylamines on 3-aroylpyrrolo[2,1-c] nih.govresearchgate.netbenzothiazine-1,2,4-triones | Pyrrolo[2,1-b] nih.govscispace.combenzothiazoles | nih.gov |
| Nucleophilic Substitution | Indole or pyrrole (B145914) on 1-hydroxyyohimbine with TsCl in CHCl3-Et3N | 7β-heteroarylyohimbine derivatives | core.ac.uk |
Regioselective Derivatization and Functional Group Interconversions
Regioselective derivatization is crucial for the targeted synthesis of specific isomers of pyrrolo[1,2-d] nih.govresearchgate.netthiazepine derivatives. The inherent reactivity of different positions on the heterocyclic core can be exploited to achieve regioselectivity. For example, in the functionalization of 2,1,3-benzothiadiazole, a related heterocyclic system, regioselective Ir-catalyzed C–H borylation allows for the introduction of functional groups at specific positions. nih.gov
Functional group interconversions are essential for elaborating the core structure and introducing diverse functionalities. jcpsr.com These transformations can include the conversion of one functional group to another through various chemical reactions. For instance, the reduction of nitriles or azides can introduce primary amine functionalities, while the dehydration of amides can yield nitriles. vanderbilt.edu The Arndt-Eistert reaction provides a method for one-carbon homologation of carboxylic acids. vanderbilt.edu
Oxidative and Reductive Transformations of the Thiazepine Ring System
The thiazepine ring within the pyrrolo[1,2-d] nih.govresearchgate.netthiazepine scaffold can undergo both oxidative and reductive transformations, altering the oxidation state of the sulfur atom and the degree of saturation of the ring.
Oxidation: Oxidation of the sulfide (B99878) in the thiazepine ring can lead to the corresponding sulfoxide (B87167) or sulfone. These transformations can significantly impact the geometry and electronic properties of the molecule, potentially influencing its biological activity. Oxidative ring closure is also a valuable tool in synthesizing various heterocyclic systems. uoi.gr
Reduction: Reductive methods can be employed to modify the thiazepine ring. For example, a systematic investigation into the reductive ring-expansion of cyclic ketoximes fused to aromatic rings using diisobutylaluminum hydride (DIBALH) has been described, leading to a variety of bicyclic and tricyclic heterocycles. acs.org
| Transformation | Reagent | Product | Reference |
| Reductive Ring Expansion | Diisobutylaluminum hydride (DIBALH) | Bicyclic and tricyclic heterocycles | acs.org |
Formation of Fused Polycyclic and Spiro Systems based on Pyrrolo[1,2-d]nih.govresearchgate.netthiazepine
The pyrrolo[1,2-d] nih.govresearchgate.netthiazepine framework serves as a versatile platform for the construction of more complex fused polycyclic and spirocyclic systems. researchgate.net
Fused Polycyclic Systems: Intramolecular cyclization reactions are a common strategy to build additional rings onto the pyrrolo[1,2-d] nih.govresearchgate.netthiazepine core. For example, multicomponent reactions can lead to the formation of pyrrole-fused dibenzoxazepines and dibenzothiazepines. beilstein-journals.orgnih.gov An InCl3-catalyzed two-component reaction of 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes has been developed for the synthesis of benzo beilstein-journals.orgacs.orgnih.govresearchgate.netoxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines. researchgate.netacs.org This one-pot process involves the formation of three new C/N–C bonds. researchgate.netacs.org
Spiro Systems: Spiro compounds are characterized by two or more rings linked by a single common atom. qmul.ac.uk The synthesis of spiro-β-lactam-pyrroloquinolines has been achieved through a sequential Ugi four-component reaction followed by intramolecular cyclization. researchgate.net This approach allows for the efficient construction of fused heterocyclic backbones containing quinoline, pyrrolidone, and β-lactam rings. researchgate.net
| System Type | Synthetic Strategy | Resulting Structure | Reference |
| Fused Polycyclic | InCl3-catalyzed two-component reaction | Benzo beilstein-journals.orgacs.orgnih.govresearchgate.netoxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines | researchgate.netacs.org |
| Fused Polycyclic | Multicomponent reaction | Pyrrole-fused dibenzoxazepines/dibenzothiazepines | beilstein-journals.orgnih.gov |
| Spirocyclic | Ugi four-component reaction/intramolecular cyclization | Spiro-β-lactam-pyrroloquinolines | researchgate.net |
Mechanistic Elucidation of Novel Chemical Transformations
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new transformations.
For instance, the formation of pyrrolo[1,2-a]quinoxalin-4-ones from benzimidazoles involves the generation of a benzimidazolium N-ylide, which then reacts with electron-deficient alkynes. beilstein-journals.org The subsequent ring-opening of the imidazole (B134444) and ring-closure leads to the final product. beilstein-journals.org
In the synthesis of pyrrole-fused dibenzoxazepines via a multicomponent reaction, the proposed mechanism initiates with the nucleophilic attack of an isocyanide on a gem-diactivated olefin to form a zwitterionic intermediate. beilstein-journals.orgnih.gov This intermediate then reacts with a cyclic imine, followed by cyclization and subsequent loss of HCN and tautomerization to yield the final product. beilstein-journals.orgnih.gov
The formation of 1,4-thiazepine ring structures in β-lactamase inhibitors has been proposed to occur via a 7-endo-trig cyclization. acs.org
Structural Elucidation and Advanced Spectroscopic Characterization in Pyrrolo 1,2 D 1 2 Thiazepine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)
High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For Pyrrolo[1,2-d] nih.govrsc.orgthiazepine derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework. nih.gov
¹H NMR: The proton NMR spectrum gives crucial information about the number of different types of protons and their immediate electronic environment. Chemical shifts (δ) of protons on the pyrrole (B145914) and thiazepine rings are indicative of the aromatic and heterocyclic nature of the core. Coupling constants (J) between adjacent protons help to establish connectivity within the ring systems.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of carbons in the Pyrrolo[1,2-d] nih.govrsc.orgthiazepine scaffold are characteristic of their hybridization (sp² or sp³) and their position relative to the nitrogen and sulfur heteroatoms.
2D NMR Techniques: To definitively assign all proton and carbon signals, especially for complex substituted derivatives, 2D NMR techniques are employed. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons, helping to map out the proton framework of the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different structural fragments and substituents. nih.gov
The data from these experiments are pieced together to build a complete and unambiguous assignment of the molecule's constitution. rsc.org
Table 1: Illustrative NMR Data for a Substituted Pyrrolo[1,2-d] nih.govrsc.orgthiazepine Derivative
This table presents hypothetical data based on typical chemical shift ranges for similar heterocyclic systems.
| Atom Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| H-1 | 6.85, d, J=3.5 | 115.2 | C-3, C-8a |
| H-2 | 6.10, t, J=3.5 | 108.1 | C-1, C-3, C-4 |
| H-3 | 6.70, d, J=3.5 | 118.5 | C-1, C-2, C-4a |
| H-5 | 3.50, t, J=6.0 | 35.4 | C-4, C-6, C-7 |
| H-6 | 3.10, t, J=6.0 | 28.9 | C-4a, C-5, C-8 |
| H-8 | 7.50, d, J=7.8 | 130.1 | C-6, C-9, C-9a |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of Pyrrolo[1,2-d] nih.govrsc.orgthiazepine compounds. msu.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the confident determination of the compound's molecular formula, distinguishing it from other potential formulas with the same nominal mass. For example, in the analysis of pyrrole-fused dibenzothiazepines, HRMS is used to confirm that the calculated mass matches the experimentally found mass. beilstein-journals.org
Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry (often using techniques like tandem MS or MS/MS) provides information about the molecule's structure through its fragmentation pattern. msu.edulcms.cz The Pyrrolo[1,2-d] nih.govrsc.orgthiazepine core will break apart in a predictable manner upon ionization. Common fragmentation pathways may include:
Cleavage of the seven-membered thiazepine ring.
Loss of substituents from the core structure.
Retro-Diels-Alder reactions or other rearrangements.
Analyzing these fragment ions helps to confirm the proposed structure and the location of substituents. researchgate.netdocbrown.info
Table 2: Predicted HRMS and Major Fragments for a Hypothetical Pyrrolo[1,2-d] nih.govrsc.orgthiazepine
| Ion | Formula | Calculated m/z | Found m/z | Interpretation |
|---|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₁N₂S⁺ | 215.0637 | 215.0635 | Molecular Ion (protonated) |
| [M-C₂H₄]⁺ | C₁₀H₇N₂S⁺ | 187.0324 | 187.0322 | Loss of ethylene (B1197577) from thiazepine ring |
| [M-HS]⁺ | C₁₂H₁₀N₂⁺ | 182.0838 | 182.0836 | Loss of sulfhydryl radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com These spectra serve as a molecular "fingerprint" and are useful for identifying functional groups and confirming structural features of Pyrrolo[1,2-d] nih.govrsc.orgthiazepine derivatives. americanpharmaceuticalreview.comcornell.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions that induce a change in the dipole moment. uni-siegen.de Key absorptions for a Pyrrolo[1,2-d] nih.govrsc.orgthiazepine would include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C and C=N stretching: These vibrations from the aromatic and pyrrole rings are found in the 1650-1450 cm⁻¹ region.
C-N and C-S stretching: These appear in the fingerprint region (below 1400 cm⁻¹) and are characteristic of the heterocyclic rings.
Differences in the IR and Raman spectra between different crystalline forms (polymorphs) can also be used to study solid-state packing effects. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for the Pyrrolo[1,2-d] nih.govrsc.orgthiazepine Core
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| C=C / C=N Stretch (Aromatic/Pyrrole) | 1620 - 1450 | IR, Raman |
| CH₂ Bending (Scissoring) | 1480 - 1440 | IR |
| C-N Stretch | 1350 - 1200 | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Determination
While NMR provides the structure in solution, X-ray crystallography gives the definitive, three-dimensional structure of a molecule in the solid state. This technique is invaluable for unambiguously determining the connectivity, bond lengths, bond angles, and conformation of Pyrrolo[1,2-d] nih.govrsc.orgthiazepine derivatives. mdpi.com For related pyrrole-fused benzothiazepine (B8601423) systems, X-ray crystallography has been used to establish the precise geometry and stereochemistry, which is crucial for understanding structure-activity relationships. nih.govacs.org
The analysis of a single crystal provides a detailed map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for:
Confirmation of Constitution: It provides absolute proof of the fused ring system's structure.
Conformational Analysis: It reveals the exact conformation of the flexible seven-membered thiazepine ring (e.g., boat, twist-boat, or chair conformations).
Stereochemical Assignment: For chiral derivatives, crystallography provides the absolute configuration of all stereocenters.
Intermolecular Interactions: It shows how molecules pack in the crystal lattice, revealing hydrogen bonds, π-π stacking, and other non-covalent interactions.
Recent studies on related pyrrole-fused dibenzothiazepines successfully used X-ray diffraction to confirm the final structure of newly synthesized compounds. beilstein-journals.orgresearchgate.net
Table 4: Representative Solid-State Structural Parameters from X-ray Crystallography
Data are illustrative and based on related heterocyclic structures.
| Parameter | Typical Value |
|---|---|
| C=C Bond Length (Pyrrole) | 1.37 - 1.40 Å |
| C-N Bond Length (Pyrrole) | 1.35 - 1.38 Å |
| C-S Bond Length (Thiazepine) | 1.75 - 1.85 Å |
| C-N-C Bond Angle (Pyrrole) | ~108° |
| C-S-C Bond Angle (Thiazepine) | ~100° |
Chiroptical Spectroscopy (e.g., CD, ORD) for Chirality Assessment (if applicable)
If a Pyrrolo[1,2-d] nih.govrsc.orgthiazepine derivative is chiral, chiroptical spectroscopy becomes an essential tool for its characterization. dtu.dk Chirality can arise from a stereogenic center (e.g., a substituted carbon in the thiazepine ring) or from axial chirality due to restricted rotation.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An electronic CD (ECD) spectrum provides information about the stereochemistry of the molecule in its electronically excited states. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique signature of a specific enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. It is closely related to CD and provides complementary stereochemical information.
For complex molecules, the absolute configuration is often determined by comparing the experimental CD spectrum with spectra predicted from quantum-chemical calculations (e.g., time-dependent density functional theory, TDDFT). mdpi.comnankai.edu.cn This combination of experimental and theoretical chiroptical methods provides a powerful, non-destructive means to assign the absolute stereochemistry of chiral Pyrrolo[1,2-d] nih.govrsc.orgthiazepine compounds. cas.cz
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| Pyrrolo[1,2-d] nih.govrsc.orgthiazepine |
| Pyrrolo[2,1-d] nih.govacs.orgbenzothiazepine |
| Pyrrolo[2,1-c] nih.govrsc.orgbenzodiazepine (B76468) |
| Pyrrolizin-3-one |
| 1,2,4-triazolo[3,4-b] nih.govrsc.orgresearchgate.netthiadiazine |
| Pyrrole-fused dibenzothiazepine |
| Pyrrole-fused dibenzoxazepine (B10770217) |
| Azeto-benzothiazepin-one |
| Gallic acid |
Theoretical and Computational Chemistry Studies of Pyrrolo 1,2 D 1 2 Thiazepine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for predicting molecular properties, offering a balance between accuracy and computational cost. In the context of pyrrolo[1,2-d]thiazepine systems, DFT calculations are instrumental in elucidating fundamental aspects of their chemistry.
Researchers utilize DFT to calculate a range of molecular descriptors that provide insights into the stability and reactivity of these compounds. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity.
Other reactivity descriptors calculated using DFT include:
Chemical Potential (µ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
By analyzing these descriptors, scientists can predict which sites on the pyrrolo[1,2-d]thiazepine ring are most susceptible to nucleophilic or electrophilic attack. For instance, the analysis of the Molecular Electrostatic Potential (MESP) map can visually identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites for chemical reactions.
Table 1: Key Molecular Descriptors from DFT Calculations
| Descriptor | Information Provided | Relevance to Pyrrolo[1,2-d]thiazepines |
| HOMO Energy | Electron-donating ability | Predicts sites for electrophilic attack |
| LUMO Energy | Electron-accepting ability | Predicts sites for nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A larger gap suggests greater stability |
| Chemical Hardness (η) | Resistance to charge transfer | Indicates molecular stability |
| Electrophilicity Index (ω) | Propensity to accept electrons | Helps in understanding reactions with nucleophiles |
These theoretical studies are not merely academic; they have practical implications in synthetic chemistry, guiding the design of new derivatives with desired electronic properties and predicting their behavior in chemical reactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, which is crucial for understanding the conformational flexibility of the pyrrolo[1,2-d]thiazepine scaffold and its interactions with biological targets.
Proteins are not static entities; they are dynamic and can adopt various conformations. MD simulations can explore these conformational changes, which is essential for drug design as even minor movements of amino acid residues can significantly affect how a ligand binds. For pyrrolo[1,2-d]thiazepine derivatives being investigated as potential drugs, MD simulations can be used to:
Assess Conformational Stability: By simulating the molecule over a period of time (from picoseconds to microseconds), researchers can identify the most stable and low-energy conformations of the pyrrolo[1,2-d]thiazepine ring system.
Validate Docking Poses: Molecular docking is a common technique to predict the binding orientation of a ligand to a protein. However, these predictions are often based on a rigid protein structure. MD simulations can refine these initial docking poses by allowing both the ligand and the protein to move and adjust, providing a more realistic representation of the binding event and assessing the stability of the predicted interactions.
Identify Key Interactions: By analyzing the trajectory of an MD simulation, researchers can identify the specific amino acid residues in a target protein that form stable and persistent interactions (like hydrogen bonds or van der Waals contacts) with the pyrrolo[1,2-d]thiazepine derivative. This information is invaluable for understanding the molecular basis of binding and for designing modifications to improve affinity and selectivity.
For example, in studies of kinase inhibitors, MD simulations have been used to investigate the binding modes of related pyrrolo-fused heterocyclic compounds, revealing that some interactions predicted by docking were not stable over the course of the simulation. This highlights the importance of MD simulations in providing a more accurate picture of ligand-protein interactions.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its target protein is a central goal in drug discovery. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two computational methods used to estimate the free energy of binding.
Free Energy Perturbation (FEP) is a rigorous and computationally intensive method that calculates the relative binding free energy between two ligands that are structurally similar. It involves creating a non-physical, "alchemical" transformation of one ligand into another while it is bound to the protein and also in solution. By calculating the free energy change for these transformations, the difference in binding affinity can be determined with high accuracy, often within 1 kcal/mol of experimental values. This level of accuracy is sufficient to guide the optimization of lead compounds in drug discovery projects.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a more approximate but computationally less expensive method for estimating binding free energies. It is an end-point method, meaning it only considers the initial (unbound) and final (bound) states of the system. The binding free energy is calculated by combining the molecular mechanics energy of the complex, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
While MM/PBSA is generally less accurate than FEP, it can still provide valuable insights, especially for ranking a series of compounds or for identifying the key energetic contributions to binding. However, the accuracy of MM/PBSA can be highly system-dependent, and its performance can vary significantly. Studies have shown that the correlation between MM/PBSA-predicted and experimental binding free energies can range from poor to good depending on the specific protein target.
Biological Activities and Mechanistic Investigations of Pyrrolo 1,2 D 1 2 Thiazepine Derivatives in Vitro and in Silico Focus
Antiviral Activity and Molecular Mechanisms
The fused heterocyclic system of pyrrolothiazepine analogs has been a foundation for the development of potent antiviral agents.
Inhibition of Viral Replication and Enzyme Targets (e.g., HIV-1 Reverse Transcriptase, Neuraminidase)
A notable antiviral property of this compound class is the inhibition of the human immunodeficiency virus type 1 (HIV-1). Research has shown that certain derivatives act as specific non-nucleoside HIV-1 reverse transcriptase (NNRTIs) inhibitors.
Pyrrolo[1,2-b] nih.govnih.govtorvergata.itbenzothiadiazepine 5,5-dioxides (PBTDs) were initially developed as potent inhibitors of HIV-1 reverse transcriptase. nih.gov Similarly, studies on two novel classes, pyrrolobenzothiazepinones and their oxygen-based analogs, pyrrolobenzoxazepinones, found that they inhibit the HIV-1 reverse transcriptase (RT) enzyme in vitro. This inhibition prevents HIV-1 from causing cytopathic effects in T4 lymphocytes. These compounds showed no significant activity against HIV-2, demonstrating their specificity. The potency of these derivatives is influenced by the nature of chemical groups at specific positions on the molecule. For instance, small, lipophilic substituents at the C-6 position were found to be preferable for activity.
One of the most potent compounds identified in these studies was the oxazepinone derivative, (+/-)-6-ethyl-6-phenylpyrrolo[2,1-d] nih.govtorvergata.itbenzoxazepin-7(6H)-one, which exhibited strong enzymatic inhibition as detailed in the table below.
| Compound | Target Enzyme | Activity (IC₅₀) | Notes |
|---|---|---|---|
| (+/-)-6-ethyl-6-phenylpyrrolo[2,1-d] nih.govtorvergata.itbenzoxazepin-7(6H)-one | HIV-1 Reverse Transcriptase | 0.25 µM | Found to be more potent than nevirapine (B1678648) (IC₅₀ = 0.5 µM) under the same experimental conditions. |
Role as Scaffolds for Broad-Spectrum Antiviral Agents (e.g., Remdesivir-related structures)
The concept of using fused heterocyclic systems as a scaffold for broad-spectrum antiviral drugs is well-established. A prominent example is Remdesivir, a drug with activity against a wide array of RNA viruses, which is built upon a pyrrolo[2,1-f] nih.govnih.govnih.govtriazine core. While this core is structurally different from the pyrrolothiazepine series, it highlights the principle that fused pyrrole-based heterocycles are privileged structures in antiviral drug discovery. They serve as a rigid and versatile framework that can be chemically modified to achieve potent and specific interactions with viral enzymes, demonstrating the potential of such scaffolds in developing next-generation antiviral therapies.
Anticancer and Antiproliferative Properties
Derivatives based on pyrrolothiazepine and its analogs have shown significant promise as anticancer agents, operating through multiple mechanisms including kinase inhibition, specific enzyme targeting, and the induction of programmed cell death (apoptosis).
Kinase Inhibition Profiles (e.g., PI3Kδ, FGFR3, CK1δ, p38alpha)
The anticancer activity of some pyrrolothiazepine analogs is linked to their ability to modulate cellular signaling pathways governed by kinases. The synergistic effect of Pyrrolo-1,5-benzoxazepine-15 (PBOX-15) with the chemotherapeutic agent oxaliplatin (B1677828) in colorectal cancer cells has been shown to involve the activation of the p38 mitogen-activated protein kinase (MAPK) and JNK pathways. nih.gov This activation leads to a significant increase in the cleavage of caspase-3, a key executioner of apoptosis, thereby enhancing the cancer-killing effect of the treatment. nih.gov
Enzyme Inhibition Specificity (e.g., FAAH, MAGL, PDE2, PDE4, Lipoxygenase)
Certain pyrrolothiazepine analogs have been identified as potent and selective inhibitors of specific enzymes implicated in cancer progression.
A key target is the Fatty Acid Amide Hydrolase (FAAH) enzyme. The compound PBOX-15 , a member of the pyrrolo-1,5-benzoxa(thia)zepine family, was identified as a selective inhibitor of FAAH. nih.govnih.gov This inhibition is significant because FAAH is a target for developing anti-cancer drugs, and its inhibition can interfere with cancer cell proliferation. nih.govscilit.com The inhibitory potency of PBOX-15 against FAAH is in the submicromolar range. nih.govresearchgate.net
| Compound | Target Enzyme | Activity (IC₅₀) | Cell Line / Context |
|---|---|---|---|
| PBOX-15 | Fatty Acid Amide Hydrolase (FAAH) | 847.8 nM | Identified through systematic screening as a selective inhibitor. nih.gov |
Furthermore, related heterocyclic systems, such as substituted pyrrolo[1,2-a] nih.govnih.govnih.govtriazolo-(triazino-)[c]quinazolines, have been investigated as inhibitors of lipoxygenase (LOX), another enzyme relevant to inflammation and cancer.
Induction of Apoptosis and Cellular Signaling Pathway Modulation
A primary mechanism for the anticancer effects of this compound class is the potent induction of apoptosis.
Pyrrolo[1,2-b] nih.govnih.govtorvergata.itbenzothiadiazepines (PBTDs) have demonstrated significant apoptotic activity in human chronic myelogenous leukemia (CML) cells, including those resistant to the targeted therapy imatinib. nih.govtorvergata.it The PBTD-mediated suppression of leukemia cell proliferation is characterized by DNA fragmentation and the cleavage of poly(ADP-ribose)polymerase (PARP), both hallmarks of apoptosis. nih.gov The molecular mechanism involves the activation of the intrinsic apoptotic pathway, which includes:
Activation of Caspases: PBTDs trigger the activation of initiator caspase-9 and executioner caspase-3. torvergata.itresearchgate.net
Modulation of Bcl-2 Family Proteins: The treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, shifting the cellular balance in favor of cell death. nih.govresearchgate.net
Cytochrome C Release: The apoptotic signaling cascade is associated with the release of cytochrome c from the mitochondria. nih.gov
Similarly, PBOX-15 is known to be a potent pro-apoptotic agent in a variety of human tumor cells, including colorectal cancer and chronic lymphocytic leukemia (CLL). nih.govnih.govresearchgate.net It is a tubulin depolymerizing agent that induces cell cycle arrest in the G2/M phase, followed by a strong activation of the intrinsic apoptotic pathway. nih.govmedchemexpress.com This is evidenced by the activation of caspase-9 and caspase-3, as well as PARP cleavage. nih.gov
Inhibition of Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adult tissues has been linked to the initiation and progression of various cancers. nih.govresearchgate.net Consequently, inhibitors of this pathway are promising therapeutic targets for malignancies such as basal cell carcinoma and medulloblastoma. researchgate.net
Research into novel inhibitors has led to the design and synthesis of pyrrolo[2,1-f] nih.govacs.orgtriazine derivatives as potent Hh signaling pathway inhibitors. nih.gov By replacing the pyrimidine (B1678525) skeleton of a lead compound, researchers developed a new series of inhibitors. nih.gov Structure-activity relationship (SAR) studies involving modifications on different rings of the scaffold led to the identification of compound 19a , which demonstrated superior in vitro potency and favorable in vivo pharmacokinetic properties. nih.gov
While many Hh pathway inhibitors target the Smoothened (SMO) receptor, some small molecules act on downstream components of the signaling cascade. nih.govmdpi.com This is a particularly interesting strategy for overcoming resistance to SMO inhibitors. mdpi.com For instance, the pyrrolo[3,2-c]quinoline-4-one derivative 12b was discovered through efforts to enhance the in vitro inhibitory activity and metabolic stability of an initial hit compound. researchgate.net This compound effectively suppressed stromal Gli1 mRNA expression in a murine model and showed antitumor activity in a medulloblastoma allograft model. researchgate.net
Furthermore, studies have shown that inhibiting the Sonic Hedgehog (Shh) pathway can suppress glioma stem-like cells, potentially by inducing autophagic cell death. frontiersin.org Treatment with the Shh inhibitor LDE225 was found to reduce the viability of CD133+ glioma stem-like cells and delay tumor growth in vivo. frontiersin.org
Antimicrobial and Antifungal Efficacy
Antibacterial Activity Against Specific Pathogens (e.g., E. coli, S. pyogenes)
Derivatives of the pyrrolo[1,2-d] nih.govthiazepine scaffold have demonstrated notable antibacterial properties. For instance, novel thiazole-based hybrids have been synthesized and evaluated for their efficacy against Escherichia coli and Streptococcus pyogenes. researchgate.net
In these studies, compounds with a trifluoromethyl substitution on the thiazepine core generally exhibited greater interaction with the target protein, DNA Gyrase B. researchgate.net This is attributed to the increased lipophilicity, which facilitates penetration of the bacterial cell wall. researchgate.net The following table summarizes the minimum inhibitory concentrations (MIC) of the most effective compounds. researchgate.net
| Compound | Target Pathogen | MIC (µg/ml) |
| 9e | E. coli | 6.25 |
| 9g | E. coli | 12.5 |
| 9c | S. pyogenes | 12.5 |
Molecular docking studies have provided insights into the binding interactions of these compounds with the DNA Gyrase B protein of E. coli. researchgate.net Furthermore, molecular dynamics simulations have been used to assess the stability of the most promising compound, 9e , when complexed with the target protein. researchgate.net
Additionally, pyrrolo[2,1-c] nih.govbenzodiazepines (PBDs), which are naturally occurring compounds, have also been investigated for their antibacterial activities. researchgate.net Alkylated and thionated PBDs have shown activity against a range of Gram-positive and Gram-negative bacteria, with MIC values varying between different bacterial species. researchgate.net
Antifungal Spectrum and Mechanism of Action (e.g., against Candida spp., Aspergillus fumigatus)
The search for new antifungal agents is driven by the increasing incidence of invasive fungal infections and the limitations of current therapies. nih.gov Pyrido[2,3-d]pyrimidinone derivatives have been explored for their in vitro antimicrobial activities against various fungi, including Candida albicans, Curvularia lunata, Alternaria alternata, and Aspergillus niger. mdpi.com
Several of these synthesized compounds exhibited excellent antifungal activity, with minimum inhibitory concentration (MIC) values comparable to the standard drug nystatin. mdpi.com The proposed mechanism of action for the antifungal effects of these derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, leading to the disruption of the fungal cell membrane and leakage of intracellular components. mdpi.com Molecular docking studies suggest that these compounds bind effectively to the active site of sterol 14-alpha demethylase, a key enzyme in the ergosterol synthesis pathway of Candida albicans. mdpi.com
The following table presents the MIC values of the most potent compounds against various fungal species. mdpi.com
| Compound | C. albicans MIC (µmol/mL) | C. lunata MIC (µmol/mL) | A. alternata MIC (µmol/mL) | A. niger MIC (µmol/mL) |
| 10 | 1 | 2 | 2 | 2 |
| 11 | 2 | 2 | 3 | 3 |
| 12 | 3 | 3 | 3 | 4 |
| 13 | 4 | 4 | 4 | 5 |
| 14 | 5 | 5 | 5 | 5 |
| Nystatin (Standard) | 1-3 | 1-3 | 1-3 | 1-3 |
Immunomodulatory and Immunostimulating Effects
The investigation of pyrrolo[1,2-c]pyrimidines as potential immunomodulating agents has been undertaken. nih.gov While a series of novel compounds were synthesized and structurally characterized, they were found to be largely cytotoxic and did not demonstrate significant effects on T lymphocyte lymphoblastic transformation in vitro. nih.gov These compounds were also inactive in locomotor activity tests in mice, suggesting a lack of central nervous system stimulation. nih.gov Further research is needed to explore the potential immunomodulatory properties of other pyrrolo[1,2-d] nih.govthiazepine derivatives.
Receptor Modulation and Ion Channel Activity (e.g., Calcium Channel Antagonism)
Pyrrolo[2,1-d] nih.govbenzothiazepine (B8601423) derivatives have been identified as potent L-type calcium channel antagonists. nih.gov Some of these compounds have shown a surprisingly high potency in displacing the binding of [3H]nitrendipine from L-type calcium channels, in some cases exceeding that of reference calcium antagonists like verapamil (B1683045) and (+)-cis-diltiazem. acs.orgnih.gov
Specifically, the prototypic ligand 7-acetoxy-6-(p-methoxyphenyl)pyrrolo[2,1-d] nih.govbenzothiazepine (3 ) exhibited an IC50 of 0.13 nM for the inhibition of [3H]nitrendipine binding in rat cortex homogenate. acs.orgnih.gov Functional studies also revealed that this compound has a pronounced selectivity for cardiac tissue over vascular tissue. nih.gov The pyrrolobenzothiazepine 62 was identified as a particularly promising selective calcium channel blocker. acs.orgnih.gov
The development of these compounds has provided new tools for investigating the relationship between peripheral-type benzodiazepine (B76468) receptors (PBR) and cardiac function. acs.org
Comprehensive Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Extensive structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of pyrrolo[1,2-d] nih.govthiazepine derivatives. For instance, in the development of atypical antipsychotic agents based on the pyrrolo derpharmachemica.combenzothiazepine scaffold, SAR studies revealed that introducing a double bond at the C-9/10 position of the lead compound led to a potent D(2)/5-HT(2A) receptor ligand. researchgate.net Further modifications, guided by molecular modeling, aimed to reduce D(2) receptor affinity to restore an atypical profile. researchgate.net This led to the identification of compounds 9d and 9m as promising atypical antipsychotic candidates with optimized 5-HT(2A)/D(2) receptor affinity ratios. researchgate.net
In the context of calcium channel antagonism, SAR studies on pyrrolo[2,1-d] nih.govbenzothiazepine derivatives identified three key structural features responsible for potent activity and cardiac selectivity:
Saturation of the C(6)-C(7) double bond, which increases molecular flexibility. nih.gov
The presence of a substituent on the benzofused ring. nih.gov
A basic side chain at the C-10 position of the pyrrolobenzothiazepine ring system. nih.gov
Pharmacophore identification has also been a valuable tool. For pyrrolo[2,1-c] nih.govbenzodiazepine derivatives, a 4D-QSAR analysis using the electron conformational-genetic algorithm (EC-GA) method was employed to identify the pharmacophore and predict bioactivity. nih.gov This approach successfully generated models with good predictive power for various types of activity, including GI50, TGI, LC50, and IC50. nih.gov Similarly, for pyridazinone derivatives with affinity for α1- and α2-adrenoceptors, a pharmacophore generation procedure was used to understand the structural requirements for α1 antagonist activity, resulting in a model with high correlation and predictive capability. acs.org
Impact of Substituent Effects on Biological Activity
The biological activity of pyrrolo[1,2-d] nih.govresearchgate.netthiazepine derivatives is significantly influenced by the nature and position of substituents on the tricyclic core. In vitro studies have demonstrated that modifications to the pyrrole (B145914), thiazepine, or any fused benzene (B151609) rings can modulate the potency and selectivity of these compounds for various biological targets.
Research into pyrrolo nih.govresearchgate.netbenzothiazepine analogues, a closely related scaffold, has provided insights that may be applicable to pyrrolo[1,2-d] nih.govresearchgate.netthiazepines. For instance, the introduction of substituents on the pyrrole ring of certain 9,10-dihydro analogues was found to be detrimental to their affinity for dopamine (B1211576) and 5-HT(2A) receptors. nih.gov However, the introduction of a double bond at the C-9/10 position in a specific enantiomer led to a potent D(2)/5-HT(2A) receptor ligand. nih.gov This highlights the subtle interplay between saturation levels and substituent effects in determining biological activity. To regain an atypical antipsychotic profile in unsaturated analogues, further substitutions on the tricyclic system were explored to reduce D(2) receptor affinity. nih.gov
In a different series of dibenzo[b,f]pyrrolo[1,2-d] nih.govresearchgate.netoxazepines, which share a similar tricyclic fusion, trifluoromethyl-substituted compounds generally exhibited greater interaction with target proteins compared to their chloro-substituted counterparts. researchgate.net This was attributed to the increased lipophilicity conferred by the trifluoromethyl group, which may facilitate penetration of lipophilic bacterial cell walls. researchgate.net Specifically, derivatives 9e and 9g, featuring trifluoromethyl groups, showed notable in vitro inhibitory efficacy against E. coli. researchgate.net
The following table summarizes the observed impact of various substituents on the biological activity of pyrrolo[1,2-d] nih.govresearchgate.netthiazepine and related derivatives.
| Scaffold/Derivative | Substituent/Modification | Effect on Biological Activity | Reference |
| 9,10-dihydropyrrolo nih.govresearchgate.netbenzothiazepine | Substituents on the pyrrole ring | Detrimental to dopamine and 5-HT(2A) receptor affinity | nih.gov |
| (S)-(+)-8 (pyrrolo nih.govresearchgate.netbenzothiazepine) | Introduction of a double bond at C-9/10 | Potent D(2)/5-HT(2A) receptor ligand | nih.gov |
| Dibenzo[b,f]pyrrolo[1,2-d] nih.govresearchgate.netoxazepine | Trifluoromethyl substitution | Increased interaction with target proteins compared to chloro-substitution | researchgate.net |
| Derivative 9e | Trifluoromethyl group | MIC of 6.25 µg/ml against E. coli | researchgate.net |
| Derivative 9g | Trifluoromethyl group | MIC of 12.5 µg/ml against E. coli | researchgate.net |
Conformational Preferences and Stereochemical Influence on Activity
Studies on related pyrrolobenzothiazepine structures have underscored the importance of stereochemistry. For example, the lower D(2) receptor affinity of the (S)-(+)-enantiomer of a 9,10-dihydropyrrolo nih.govresearchgate.netbenzothiazepine derivative was attributed to its difficulty in adopting the optimal conformation required for binding to the D(2) pharmacophore. nih.gov This illustrates that even subtle differences in the spatial arrangement between enantiomers can lead to significant variations in biological activity.
In the context of dibenzo[b,f]pyrrolo[1,2-d] nih.govresearchgate.netoxazepine systems, stereoselective cycloaddition reactions have been shown to yield fulleropyrrolidines with a cis-configuration. acs.org Furthermore, restricted rotation of a phenyl group was observed in one of the phenyl-substituted derivatives, indicating a defined conformational preference. acs.org The o-bromophenyl-substituted pyrrole analogue demonstrated atropoisomerism, a phenomenon where restricted rotation around a single bond leads to distinct, non-interconvertible stereoisomers. acs.org The stereoselective formation of only one of two possible atropoisomers in a reaction with fullerene C60 highlights the strong influence of stereochemical factors. acs.org DFT computations have been employed to further investigate the details of cycloaddition and the conformational behavior of the resulting cycloadducts. acs.org
The conformational analysis of 2-(arylmethylthio)indolizine derivatives, which also feature a sulfur-containing ring system, has revealed a preference for gauche conformations in solution. researchgate.net This preference is influenced by intramolecular arene-pi interactions, which in turn affect the reactivity of the molecule. researchgate.net While not a direct analogue, this finding suggests that similar non-covalent interactions could play a role in dictating the conformational preferences of pyrrolo[1,2-d] nih.govresearchgate.netthiazepines.
The table below outlines key findings related to the conformational preferences and stereochemical influences on the activity of pyrrolo[1,2-d] nih.govresearchgate.netthiazepine and analogous structures.
| Compound/System | Stereochemical/Conformational Feature | Impact on Activity/Property | Reference |
| (S)-(+)-8 (pyrrolo nih.govresearchgate.netbenzothiazepine enantiomer) | Difficulty in adopting the required conformation | Lower D(2) receptor affinity | nih.gov |
| Dibenzo[b,f]pyrrolo[1,2-d] nih.govresearchgate.netoxazepine-fullerene cycloadducts | cis-configuration | Result of stereoselective cycloaddition | acs.org |
| Phenyl-substituted dibenzo[b,f]pyrrolo[1,2-d] nih.govresearchgate.netoxazepine | Restricted phenyl group rotation | Defined conformational preference | acs.org |
| o-Bromophenyl-substituted dibenzo[b,f]pyrrolo[1,2-d] nih.govresearchgate.netoxazepine | Atropoisomerism | Formation of distinct, non-interconvertible stereoisomers | acs.org |
| 2-(Arylmethylthio)indolizine derivatives | Predominantly gauche conformations | Influenced by intramolecular arene-pi interactions affecting reactivity | researchgate.net |
Future Perspectives and Emerging Research Avenues for Pyrrolo 1,2 D 1 2 Thiazepine Chemistry
Development of Cascade and Domino Reactions for Complex Architectures
The efficient construction of complex molecular scaffolds is a cornerstone of modern organic synthesis. For the pyrrolo[1,2-d] researchgate.netnih.govthiazepine core, future efforts will likely focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, cost, and environmental impact. beilstein-journals.org
Drawing inspiration from the synthesis of related fused heterocycles, several prospective strategies can be envisioned. For instance, cascade reactions involving intramolecular cyclizations are a powerful tool. researchgate.net A hypothetical domino reaction for the synthesis of a substituted pyrrolo[1,2-d] researchgate.netnih.govthiazepine could involve an initial Michael addition of a pyrrole-based thiol to an activated alkyne, followed by an intramolecular cyclization and subsequent condensation. Another potential avenue is the application of multicomponent reactions (MCRs), which have proven effective in generating molecular diversity for other heterocyclic systems. beilstein-journals.orgnih.gov An MCR approach could bring together three or more starting materials in one pot to rapidly assemble the pyrrolo[1,2-d] researchgate.netnih.govthiazepine core.
| Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Linear Synthesis | Step-by-step assembly of the pyrrole (B145914) and thiazepine rings, with isolation of intermediates. | Predictable, allows for characterization at each step. | Time-consuming, lower overall yield, more waste. |
| Cascade Cyclization | A sequence of intramolecular reactions triggered by a single event to form the fused ring system. acs.orgresearchgate.net | High atom economy, reduced number of steps, rapid complexity generation. | Requires careful substrate design and reaction optimization. |
| Multicomponent Reaction (MCR) | Simultaneous reaction of three or more starting materials to form the final product in a single operation. beilstein-journals.org | High efficiency, access to diverse derivatives for library synthesis. | Finding compatible starting materials and reaction conditions. |
Exploration of Novel Biological Targets and Therapeutic Applications
The structural motifs present in pyrrolo[1,2-d] researchgate.netnih.govthiazepine suggest a rich pharmacology awaiting discovery. Related fused pyrroles and thiazepines are known to possess a wide range of biological activities, including anticancer, antiviral, and central nervous system effects. nih.govscitechnol.comacs.org Future research will undoubtedly focus on synthesizing libraries of pyrrolo[1,2-d] researchgate.netnih.govthiazepine derivatives and screening them against a diverse panel of biological targets.
Kinases, a family of enzymes often implicated in cancer, are a particularly promising target class. The pyrrolo[2,1-f] researchgate.netnih.govvapourtec.comtriazine scaffold, which is structurally related to the pyrrolo-thiazepine core, is found in several approved kinase inhibitors. nih.gov This suggests that pyrrolo[1,2-d] researchgate.netnih.govthiazepine derivatives could be designed as inhibitors of kinases such as PI3K, c-Met, or VEGFR. nih.gov Furthermore, the thiazepine ring is a key feature of compounds with antipsychotic and cardiovascular properties, opening up possibilities for applications in neuroscience and cardiology. acs.orgacs.org The discovery of novel tricyclic thiazepine derivatives with potent activity against drug-resistant cancer cell lines highlights the potential for this scaffold in oncology. nih.gov
| Potential Therapeutic Area | Potential Molecular Target(s) | Rationale Based on Related Scaffolds | Reference |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., PI3K, c-Met, VEGFR), LSD1 | Pyrrolo-fused heterocycles are established kinase inhibitor scaffolds. Thiazepines show anti-MDR cancer activity. | nih.govnih.govnih.gov |
| Infectious Diseases | Viral Enzymes (e.g., HCV polymerase, Reverse Transcriptase) | Pyrrolotriazine nucleosides show antiviral properties. Pyrrolobenzodiazepines are known HIV-1 reverse transcriptase inhibitors. | scitechnol.comnih.govnih.gov |
| Central Nervous System (CNS) | Dopamine (B1211576) and Serotonin (B10506) Receptors | Thiazepine derivatives are used as atypical antipsychotics. | acs.org |
| Immunology | Immunomodulatory Proteins | Pyrrolo[1,2-d] researchgate.netnih.govvapourtec.comtriazine derivatives have shown immunostimulant activity. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of the chemical space around the pyrrolo[1,2-d] researchgate.netnih.govthiazepine core, the integration of modern synthesis technologies will be crucial. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages such as enhanced safety, better reproducibility, and the potential for straightforward scaling-up. mdpi.com
The synthesis of related heterocyclic systems, such as pyrrolo[2,1-f] researchgate.netnih.govvapourtec.comtriazine, has already been successfully translated to a continuous flow process. vapourtec.com This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can be critical for optimizing complex multi-step sequences. By coupling flow reactors with automated purification and analysis systems, it will be possible to create fully automated platforms for the rapid synthesis and screening of pyrrolo[1,2-d] researchgate.netnih.govthiazepine libraries. rsc.org This high-throughput approach will be instrumental in identifying structure-activity relationships and discovering lead compounds for drug development.
Advanced Materials Science Applications (e.g., Fluorescent Probes, Organic Electronics)
Beyond its potential in medicinal chemistry, the pyrrolo[1,2-d] researchgate.netnih.govthiazepine scaffold may also find applications in advanced materials science. Fused heterocyclic systems often exhibit interesting photophysical properties, making them attractive candidates for the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). The extended π-system of the pyrrolo-thiazepine core could be systematically modified to tune its absorption and emission properties.
Future research could involve the synthesis of derivatives with various electron-donating and electron-withdrawing groups to modulate the electronic structure and investigate their potential as fluorescent probes for detecting metal ions or biomolecules. Furthermore, the incorporation of this scaffold into larger polymeric structures could lead to novel organic semiconductors for applications in flexible displays and solar cells. While this area is highly speculative for this specific compound, the general utility of fused heterocycles in materials science provides a strong rationale for exploration. beilstein-journals.org
Collaborative Research at the Interface of Synthetic, Computational, and Chemical Biology Disciplines
The successful development of novel applications for pyrrolo[1,2-d] researchgate.netnih.govthiazepine will require a highly interdisciplinary approach. The synergy between synthetic chemistry, computational modeling, and chemical biology will be essential for navigating the complexities of this system.
Synthetic chemists will focus on developing efficient and versatile routes to access a wide range of derivatives. researchgate.net
Computational chemists can use molecular modeling and docking studies to predict potential biological targets, rationalize structure-activity relationships, and guide the design of new analogues with improved properties. acs.org
Chemical biologists will then employ these synthesized compounds as tools to probe biological systems, validate targets, and elucidate mechanisms of action. nih.gov
This collaborative feedback loop, where computational predictions guide synthetic efforts and biological testing refines the models, will be the most effective strategy for unlocking the therapeutic and technological potential of the pyrrolo[1,2-d] researchgate.netnih.govthiazepine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
